Butylboronic acid
Overview
Description
Butyl boronic acid: is an organic compound with the molecular formula C4H11BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. Butyl boronic acid is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Butylboronic acid, also known as 1-Butaneboronic acid, is primarily targeted towards the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also targets Bacterial leucyl aminopeptidase .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to its wide application in chemical synthesis.
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable reagent in organic synthesis, contributing to the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Additionally, the cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, can be a factor influencing its use .
Biochemical Analysis
Biochemical Properties
Butylboronic acid is known to be a precursor to unsymmetric borinic acids, which are inhibitors of serine proteases This suggests that it may interact with enzymes such as serine proteases in biochemical reactions
Molecular Mechanism
As a boronic acid, it is capable of forming reversible covalent bonds with molecules containing cis-diols . This property is utilized in its role as a precursor to unsymmetric borinic acids
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing butyl boronic acid involves the reaction of butyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Borylation of Alkenes: Another method involves the hydroboration of 1-butene with diborane, followed by oxidation to yield butyl boronic acid.
Industrial Production Methods: Industrial production of butyl boronic acid often involves large-scale Grignard reactions or hydroboration processes, optimized for high yield and purity. These methods are scaled up to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl boronic acid can undergo oxidation to form butyl boronic esters or butyl boronic anhydrides.
Reduction: It can be reduced to butyl borane under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Major Products:
Oxidation: Butyl boronic esters or anhydrides.
Reduction: Butyl borane.
Suzuki-Miyaura Coupling: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Sensing Applications: Utilized in the development of sensors for detecting diols and other analytes.
Biology and Medicine:
Protease Inhibition: Butyl boronic acid derivatives are used as inhibitors of serine proteases, which are important in various biological processes.
Drug Development: It serves as a precursor for the synthesis of boronic acid-based drugs.
Industry:
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but contains a phenyl group instead of a butyl group.
Methylboronic Acid: Contains a methyl group instead of a butyl group.
Ethylboronic Acid: Contains an ethyl group instead of a butyl group.
Uniqueness: Butyl boronic acid’s longer alkyl chain compared to methylboronic acid and ethylboronic acid provides different steric and electronic properties, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
butylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFVRWIISEVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196087 | |
Record name | n-Butylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Acros Organics MSDS] | |
Record name | n-Butylboronic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19336 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000548 [mmHg] | |
Record name | n-Butylboronic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19336 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4426-47-5 | |
Record name | Butylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyldihydroxyborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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